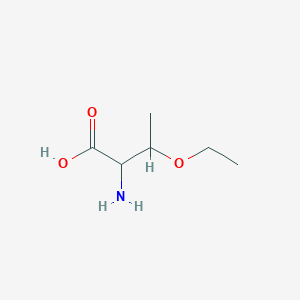

(2S,3S)-2-amino-3-ethoxybutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-ethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULHTUNPBBMNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337394 | |

| Record name | 2-Amino-3-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131234-99-6 | |

| Record name | 2-Amino-3-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,3s 2 Amino 3 Ethoxybutanoic Acid

Strategies for Stereoselective Synthesis of α-Amino Acids with Ether Functionality

The synthesis of α-amino acids bearing ether functionalities on the side chain, such as (2S,3S)-2-amino-3-ethoxybutanoic acid, requires robust methods that can control stereochemistry adjacent to the ether oxygen. These methods must address the challenge of installing two specific stereocenters, one at the α-carbon bearing the amino group and another at the β-carbon bearing the ethoxy group. Key strategies often involve the asymmetric functionalization of glycine (B1666218) or alanine (B10760859) equivalents, catalytic asymmetric reactions on prochiral substrates, or the use of enzymes to set the desired stereochemistry. The ether group itself can sometimes play a role in directing the stereochemical outcome of a reaction. rsc.orgrsc.org

Asymmetric Catalytic Approaches for this compound

Asymmetric catalysis offers an efficient and atom-economical pathway to enantiomerically enriched compounds. researchgate.net For the synthesis of this compound, various catalytic systems, including those based on transition metals and photoredox catalysis, can be envisioned to control the formation of the two stereocenters.

Palladium-Catalyzed Rearrangements in Stereoselective β-Hydroxy-α-Amino Acid Synthesis Relevant to Ether Derivatives

Palladium-catalyzed rearrangements, particularly the aza-Claisen rearrangement, have proven to be powerful tools for the stereoselective synthesis of β-hydroxy-α-amino acids, which are direct precursors to their ether derivatives. rsc.orgrsc.orgscispace.com A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been developed from enantiopure α-hydroxy acids using a palladium(II)-catalyzed, aza-Claisen rearrangement of allylic acetimidates. rsc.org In this methodology, an ether group, such as a methoxymethyl (MOM) ether, can act as a directing group to influence the stereochemical outcome. rsc.orgrsc.org

The reaction proceeds through a cyclisation-induced rearrangement mechanism, where the Pd(II) catalyst coordinates to the alkene, followed by intramolecular aminopalladation. rsc.org This process allows for excellent transfer of chirality, affording allylic amides with high diastereoselectivity. rsc.orgscispace.com For instance, the rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids has yielded diastereomeric ratios of up to 14:1 in favor of the desired (2S,3S) configuration. rsc.orgscispace.com

To adapt this method for the synthesis of this compound, a similar strategy could be employed starting from an allylic alcohol bearing an ethoxy group at the desired position. Subsequent oxidative cleavage of the resulting alkene and hydrolysis would yield the target amino acid. The addition of a re-oxidant like p-benzoquinone can be beneficial in suppressing side reactions and improving the yield of the desired 3,3-rearrangement product. rsc.orgscispace.com

| Substrate Type | Catalyst | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Allylic acetimidates | Palladium(II) salts | MOM-ether directed rearrangement | Up to 14:1 | rsc.org, scispace.com |

| Sterically demanding substrates | Pd(0) in situ / p-benzoquinone | Overcoming competing 1,3-products | Improved yields of 3,3-products | rsc.org |

Photoredox Catalysis for Enantioselective Functionalization of Precursors to this compound

Visible-light photoredox catalysis has emerged as a powerful platform for creating radical intermediates under mild conditions, enabling novel C-C bond formations and functionalizations for amino acid synthesis. rsc.orgnih.govdiva-portal.org This approach can be applied to generate precursors for this compound by the stereoselective addition of carbon-centered radicals to imine derivatives. rsc.orgnih.gov

One viable strategy involves the reaction of a chiral glyoxylate-derived N-sulfinyl imine with a radical precursor under visible light irradiation, using an organic photocatalyst such as an acridinium (B8443388) salt. rsc.orgrsc.org For the synthesis of the target compound, a radical corresponding to an ethyl group could be generated from a suitable precursor and added to an imine bearing a protected α-ethoxy group. The stereochemistry would be controlled by the chiral N-sulfinyl auxiliary, which has proven effective in achieving high diastereoselectivity (>95:5 dr) for the α-position. rsc.org

Alternatively, synergistic photoredox and biocatalysis can be employed. nih.gov In this approach, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme can be engineered to react with radical intermediates generated by a photocatalyst. pitt.edunih.gov This method could potentially functionalize an alanine or serine derivative at the β-position with an ethoxy-containing fragment in a highly enantio- and diastereocontrolled manner. nih.gov

Other Metal-Catalyzed Asymmetric Syntheses

Besides palladium, other transition metals like nickel and copper are extensively used in the asymmetric synthesis of α-amino acids. nih.govacs.orgunimi.it A nickel-catalyzed enantioconvergent cross-coupling reaction, for example, can synthesize protected unnatural α-amino acids from readily available racemic α-halo-α-amino acid derivatives and alkylzinc reagents. nih.gov This method could be used to set the (2S) stereocenter by coupling a racemic α-bromo glycine derivative with a nucleophile designed to introduce the 1-ethoxyethyl side chain. The reaction is tolerant of a wide variety of functional groups and can be performed under mild conditions. nih.gov

Copper-catalyzed asymmetric propargylic amination reactions have also been developed, which can provide access to chiral γ-amino alcohols. acs.orgunimi.it While not a direct route, such methodologies highlight the potential of copper catalysis in stereoselectively forming C-N bonds. A related copper-catalyzed asymmetric addition to an α,β-unsaturated ester precursor could potentially install the amino and ethoxy groups in the desired (2S,3S) configuration.

| Metal Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

| Nickel | Enantioconvergent Cross-Coupling | Racemic alkyl halides, alkylzinc reagents | Builds α-stereocenter from racemic precursors | nih.gov |

| Copper | Asymmetric Propargylic Substitution | Alkyne-functionalized oxetanes, amines | Access to chiral amino alcohols with tertiary stereocenters | acs.org, unimi.it |

| Palladium | sp3 C-H Acetoxylation | α,α-Disubstituted amino acids | Direct functionalization of C-H bonds | mdpi.com |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol in Amino Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a reliable and well-established strategy for the asymmetric synthesis of α-amino acids. researchgate.net

One of the most common approaches involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acylated oxazolidinone derived from a glycine precursor can be stereoselectively alkylated. For the synthesis of this compound, a diastereoselective aldol (B89426) reaction between an N-glycolyl oxazolidinone enolate and acetaldehyde (B116499) would be a key step. The resulting β-hydroxy product could then be etherified to install the ethoxy group, followed by cleavage of the auxiliary. The stereochemistry of the aldol reaction is highly predictable based on the specific oxazolidinone and reaction conditions used.

Another powerful method utilizes Ni(II) complexes of Schiff bases formed between glycine and a chiral ligand derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. mdpi.comnih.govtcichemicals.com The planar Ni(II) complex effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation. Alkylation of this complex with a 1-haloethyl ether would introduce the required side chain, and subsequent acidic hydrolysis would release the desired this compound and allow for recovery of the chiral auxiliary. mdpi.comtcichemicals.com

Chemoenzymatic Synthesis Routes for Unnatural Amino Acids

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions, providing efficient pathways to complex molecules like unnatural amino acids. nih.govnih.govtue.nl Enzymes such as transaminases, which are PLP-dependent, are particularly useful for installing an amino group with high enantioselectivity. nih.gov

A potential chemoenzymatic route to this compound could begin with the chemical synthesis of 3-ethoxy-2-oxobutanoic acid. This α-keto acid could then be subjected to stereoselective reductive amination using an engineered amino acid dehydrogenase or a transaminase with an appropriate amine donor, such as L-leucine or isopropylamine. nih.gov The choice of enzyme would be critical to ensure the formation of the (2S)-amino stereocenter. The (3S)-ethoxy stereocenter would need to be established during the prior chemical synthesis of the keto-acid precursor. This approach leverages the exceptional stereocontrol of enzymes for the C-N bond formation, which is often a challenging step in purely chemical syntheses. nih.govqut.edu.au

Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions for Ethoxy-Substituted Amino Acids

The synthesis of unnatural amino acids, such as this compound, is a significant area of research, providing essential building blocks for drug discovery and protein engineering. nih.govrhhz.net Traditional methods often involve multi-step sequences starting from chiral precursors. However, modern synthetic methodologies are increasingly focused on direct and efficient bond-forming strategies, including the functionalization of otherwise inert C-H bonds and the use of novel catalytic systems. rhhz.netresearchgate.net These approaches offer the potential for more atom-economical and step-efficient routes to complex amino acid structures.

C-H Bond Functionalization Strategies for Unnatural α-Amino Acid Construction

Direct C-H bond functionalization has emerged as a powerful tool for modifying amino acids and peptides, allowing for the conversion of readily available natural amino acids into more complex, unnatural derivatives. rhhz.netresearchgate.net This strategy circumvents the need for pre-functionalized starting materials by directly activating and converting a specific C-H bond into a new C-C or C-heteroatom bond.

For a target like this compound, a hypothetical C-H functionalization route could begin with a simple, protected amino acid precursor such as N-protected alanine. The core challenge lies in selectively activating the C-H bonds on the β-carbon (the methyl group side chain). This is typically achieved using a directing group temporarily installed on the N-terminus of the amino acid. nih.gov This directing group coordinates to a metal catalyst (commonly palladium) and positions it in close proximity to the target C-H bond, enabling its selective cleavage and subsequent functionalization. nih.gov

Research has demonstrated the viability of this approach for various transformations. For instance, palladium-catalyzed reactions can introduce new functional groups, such as an acetoxy group, onto the β-carbon of an alanine derivative. nih.gov This acetoxylated intermediate could then, in principle, be further elaborated through hydrolysis and subsequent etherification to install the desired ethoxy group, thereby constructing the core structure of the target molecule.

Table 1: Key Steps in a Hypothetical C-H Functionalization Route

| Step | Description | Catalyst/Reagents | Purpose |

|---|---|---|---|

| 1 | Protection & Directing Group Installation | Phthaloyl group, 8-aminoquinoline | Protect the α-amino group and direct the catalyst to the β-C-H bond. nih.gov |

| 2 | C-H Activation & Oxygenation | Palladium(II) acetate, Oxidant | Catalytically cleave the C-H bond and install an oxygen-containing functional group (e.g., acetoxy). nih.gov |

| 3 | Functional Group Interconversion | Base, Ethylating Agent (e.g., Ethyl Iodide) | Convert the installed functional group into the target ethoxy side chain. |

This strategy represents a highly convergent approach, leveraging abundant starting materials to access high-value unnatural amino acids. nih.gov

Electrocatalytic Cross-Coupling Approaches for Amino Acid Side Chains

Electrocatalysis offers a sustainable and powerful alternative to traditional chemical oxidants and reductants for driving challenging chemical transformations. In the context of amino acid synthesis, electrocatalytic cross-coupling reactions, particularly those catalyzed by nickel, are gaining prominence for their ability to form C-C bonds under mild conditions. nih.gov

A potential electrocatalytic approach to an ethoxy-substituted side chain could involve the cross-coupling of a modified amino acid precursor with a suitable coupling partner. For example, a derivative of serine or threonine, where the side-chain hydroxyl group has been converted into a better leaving group (such as a tosylate or triflate), could serve as an electrophilic partner. Reductive cross-coupling of this precursor with an ethyl-containing nucleophile, driven by an electrochemical potential and a nickel catalyst, could form the C-C bond framework.

More directly relevant to forming the C-O ether bond, recent advances in nickel-catalyzed reductive coupling have enabled the direct use of C-O bonds in acetals for C-C bond formation. acs.org While not a direct C-O formation method, this demonstrates the increasing utility of activating C-O bonds. A related strategy for forming the ethoxy side chain might involve the coupling of a protected threonine derivative with an ethylating agent via a mechanism that activates the side-chain C-O bond. Copper-catalyzed Ullmann-type couplings, often accelerated by amino acid-derived ligands, are well-established for forming C-N, C-S, and C-O bonds, and could be adapted for this purpose under electrochemical conditions. nih.gov

Synthetic Routes to Protected Derivatives of this compound

The incorporation of unnatural amino acids into peptides or their use in complex natural product synthesis requires orthogonally protected derivatives. springernature.comwikipedia.org Protection of the α-amino and α-carboxylic acid functionalities is essential to prevent unwanted side reactions, such as polymerization, during coupling steps. springernature.comwikipedia.org A common synthetic route to protected this compound would start from a commercially available, stereochemically defined precursor like (2S,3S)-2-amino-3-hydroxybutanoic acid (L-allothreonine).

A typical sequence involves:

Protection of the N-terminus and C-terminus of L-allothreonine.

Etherification of the free side-chain hydroxyl group to form the ethoxy ether.

Selective deprotection if further modification is needed.

For example, N-Boc-L-allothreonine can be esterified to protect the carboxylic acid, followed by Williamson ether synthesis (e.g., using sodium hydride and ethyl iodide) to form the side-chain ether.

N-Terminal and Carboxylic Acid Protecting Group Strategies (e.g., Boc, Fmoc)

Boc Group: This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This makes it suitable for syntheses where other groups are base-labile.

Fmoc Group: The Fmoc group is stable to acid but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in an organic solvent. biosynth.com This orthogonality to the Boc group allows for complex synthetic designs where different functional groups need to be deprotected at different stages. nih.gov

The carboxylic acid is most often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. ucalgary.ca Benzyl esters are particularly useful as they can be removed under neutral conditions via catalytic hydrogenolysis, which is compatible with both Boc and Fmoc groups, provided other functionalities in the molecule are stable to these conditions. peptide.com

Table 2: Common Protecting Group Strategies and Deprotection Conditions

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Orthogonality |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

| Benzyl | Bzl | Carboxylic Acid, Hydroxyl | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. |

Considerations for Side Chain Protection and Deprotection in Complex Syntheses

The side chain of this compound is an ethyl ether. Simple alkyl ethers are generally robust and stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Therefore, the ethoxy side chain itself typically does not require protection during a standard peptide synthesis.

In Fmoc-based solid-phase peptide synthesis (SPPS) , the threonine side chain is commonly protected as a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a final strong acid cocktail (e.g., TFA). peptide.com

In Boc-based synthesis , the side chain is often protected as a benzyl (Bzl) ether. This group is stable to the repetitive acid treatments used for Boc removal and is typically cleaved in the final step by strong acid (like HF) or hydrogenolysis. peptide.com

For the synthesis of a protected this compound building block, one would protect the precursor's hydroxyl group, perform the ethylation, and then carry the stable ethoxy-containing amino acid forward in the synthesis without the need for further side-chain protection. nih.gov

Chemical Derivatization and Functionalization of 2s,3s 2 Amino 3 Ethoxybutanoic Acid

Modifications of the 3-Ethoxy Side Chain

The ether linkage in the 3-ethoxy side chain of (2S,3S)-2-amino-3-ethoxybutanoic acid presents a unique target for chemical modification, although it is generally more stable than the hydroxyl group of its parent amino acid, threonine.

Synthetic Transformations Targeting the Ether Linkage

The cleavage of the C-O bond in ethers typically requires harsh reaction conditions, such as the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃). These reactions proceed via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base. For a primary alkyl ether like the 3-ethoxy group, this cleavage would likely proceed through an S(_N)2 mechanism.

However, the application of such harsh conditions in the context of a peptide containing this compound is challenging due to the potential for side reactions, including the cleavage of peptide bonds and the degradation of sensitive amino acid side chains. During solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin is typically performed under strongly acidic conditions, often using trifluoroacetic acid (TFA). While the O-ethyl group is generally stable to TFA, prolonged exposure or the use of stronger acids could potentially lead to its cleavage.

Alternative methods for ether cleavage under milder conditions are known in organic synthesis but their application to O-alkylated amino acid side chains within a peptide context is not well-documented. These might include transition metal-catalyzed reactions, though the functional group tolerance of such methods would be a critical consideration.

It is important to note that specific literature detailing the cleavage or modification of the 3-ethoxy side chain of this compound is scarce. The stability of this ether linkage under standard peptide synthesis and deprotection protocols is a key consideration for its use as a permanently protected threonine analog.

Stereochemical Implications of Side Chain Derivatization

Reactions that proceed via an S(_N)2 mechanism at the β-carbon would result in an inversion of stereochemistry at this center, leading to the (2S,3R) diastereomer. Conversely, reactions that proceed through an S(_N)1 mechanism would likely lead to a racemic mixture at the C3 position. Given the steric hindrance around the β-carbon, S(_N)1 reactions are generally less favorable.

The potential for epimerization at the α-carbon (C2) under basic or strongly acidic conditions is a general concern in peptide chemistry, although it is less likely to be directly influenced by reactions at the C3 position unless harsh conditions are employed that could also affect the α-proton's acidity. Maintaining the stereochemical integrity of both chiral centers is paramount for preserving the intended biological activity of the resulting peptide.

Transformations of the Amino and Carboxylic Acid Functionalities

The α-amino and α-carboxylic acid groups of this compound are readily amenable to a wide range of chemical transformations, most notably peptide bond formation and bioisosteric replacement of the carboxyl group.

Peptide Coupling Reactions and Oligomerization

This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The synthesis involves the sequential coupling of N-terminally protected amino acids to a growing peptide chain. The choice of coupling reagents is crucial, especially when dealing with sterically hindered amino acids. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used to facilitate efficient amide bond formation and minimize side reactions like racemization.

The oligomerization of this compound, or its incorporation into longer peptide sequences, follows the same principles as standard peptide synthesis. The process allows for the creation of novel peptides with unique structural and functional properties conferred by the O-alkylated threonine analog.

Bioisosteric Replacements of the Carboxylic Acid Moiety in Amino Acid Derivatives

The replacement of the carboxylic acid group with a bioisostere can significantly impact the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability, which can in turn enhance its therapeutic potential. Several classes of carboxylic acid bioisosteres can be synthesized from the corresponding amino acid precursor.

Tetrazoles: 5-Substituted-1H-tetrazoles are widely recognized as effective bioisosteres of carboxylic acids due to their similar pKa values and spatial arrangement. The synthesis of α-amino tetrazoles can be achieved through a multi-step process starting from the N-protected amino acid. This typically involves the conversion of the carboxylic acid to an amide, followed by dehydration to a nitrile, and subsequent [2+3] cycloaddition with an azide (B81097) source.

Acylsulfonamides: N-acylsulfonamides represent another important class of carboxylic acid mimics. These can be prepared by the acylation of a sulfonamide with an activated N-protected amino acid derivative. Various coupling methods have been developed to facilitate this transformation efficiently and without racemization of the chiral center.

Oxadiazoles (B1248032): 1,2,4- and 1,3,4-oxadiazoles are heterocyclic structures that can also serve as bioisosteres for the carboxylic acid group. The synthesis of amino acid-derived oxadiazoles often involves the reaction of an N-protected amino acid with a suitable hydrazide or amidoxime (B1450833) precursor, followed by cyclization.

The following table summarizes key properties of these common carboxylic acid bioisosteres:

| Bioisostere | General Structure | Approximate pKa | Key Features |

| Carboxylic Acid | R-COOH | 4-5 | Natural functionality, can form strong hydrogen bonds. |

| Tetrazole | R-CN₄H | 4.5-5 | Metabolically stable, increased lipophilicity compared to carboxylate. |

| Acylsulfonamide | R-CONHSO₂R' | 3.5-4.5 | Strong hydrogen bonding capabilities, tunable acidity. |

| 1,2,4-Oxadiazole | R-(C₂N₂O)-R' | - | Amide/ester bioisostere, metabolically stable. |

These bioisosteric replacements offer a versatile strategy for modulating the properties of peptides and small molecules derived from this compound, providing a pathway to new therapeutic agents with improved pharmacological profiles.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Chiral Scaffold in the Synthesis of Complex Molecules

The inherent chirality of (2S,3S)-2-amino-3-ethoxybutanoic acid makes it a prospective chiral building block for the synthesis of complex molecular architectures. Amino acids are frequently utilized as chiral precursors in asymmetric synthesis, guiding the formation of specific stereoisomers of the target molecule.

The defined stereocenters at the C2 and C3 positions of this compound can be exploited to construct enantiomerically pure frameworks. In synthetic organic chemistry, the use of such chiral building blocks is a fundamental strategy to achieve high stereoselectivity, which is crucial for the biological activity of many pharmaceutical compounds. The ethoxy group at the C3 position offers a distinct steric and electronic profile compared to the more commonly studied hydroxy or methoxy (B1213986) analogs, potentially influencing the conformational preferences and reactivity of synthetic intermediates.

Many bioactive natural products contain non-proteinogenic amino acid residues. The incorporation of this compound into synthetic schemes could lead to the creation of novel analogs of these natural products. Such analogs are pivotal in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to enhance its therapeutic properties or to probe its mechanism of action. The ethoxy group, for instance, could modulate the lipophilicity and metabolic stability of the resulting analog compared to its naturally occurring counterpart. While specific examples involving this compound are not prominent in the literature, the synthesis of natural product analogs using similar β-alkoxy-α-amino acids is a well-established approach.

Integration into Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. Unnatural amino acids like this compound are key components in the design of peptidomimetics.

The primary goal of incorporating unnatural amino acids into peptide sequences is to introduce specific structural constraints and novel functionalities. These modifications can lead to peptidomimetics with improved pharmacological profiles. The design principles often involve replacing a natural amino acid with a synthetic one to alter the peptide's backbone conformation, increase its resistance to enzymatic degradation, or enhance its binding affinity to a biological target. The ethoxy group of this compound can influence local conformation and provide a site for further chemical modification.

The incorporation of β-substituted amino acids into a peptide chain can have a profound impact on its secondary structure, such as α-helices and β-sheets. The steric bulk and electronic nature of the ethoxy group in this compound would be expected to restrict the conformational freedom of the peptide backbone, potentially stabilizing specific secondary structures. This conformational stabilization can be advantageous for enhancing the biological activity and stability of the peptide. Peptides containing conformationally constrained amino acids are often more resistant to proteolysis, as the fixed conformation can prevent recognition by proteases.

| Property | Potential Impact of this compound |

| Secondary Structure | The stereochemistry and ethoxy group can induce specific turns or stabilize helical structures by restricting torsional angles of the peptide backbone. |

| Proteolytic Stability | The unnatural side chain can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide. |

| Binding Affinity | Pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding to its target receptor, potentially leading to higher affinity. |

| Lipophilicity | The ethyl group in the ethoxy moiety can increase the overall lipophilicity of the peptide, which may affect its solubility, membrane permeability, and pharmacokinetic properties. |

Contributions to Drug Discovery and Chemical Probe Development

The unique structural features of this compound also suggest its potential utility in broader drug discovery and chemical biology contexts. As a non-natural amino acid, it can be used to develop more drug-like peptides with enhanced metabolic stability.

In the development of chemical probes, this amino acid could be used to introduce a unique tag or functional group into a peptide sequence. The ethoxy group, for example, could serve as a handle for the attachment of fluorescent dyes, biotin, or other reporter molecules, facilitating the study of peptide-protein interactions and cellular localization. Although specific applications of this compound in this area are not yet widely reported, the general utility of unique amino acid structures in creating sophisticated research tools is a cornerstone of modern chemical biology.

Modulating Ligand-Target Interactions in Chemical Biology Research

The precise interplay between a ligand and its biological target is fundamental to eliciting a specific physiological response. The introduction of this compound into a peptide or small molecule ligand can significantly alter these interactions. The replacement of a natural hydroxyl group with an ethoxy group can influence binding affinity and selectivity through several mechanisms. The increased hydrophobicity of the ethyl group can enhance interactions with hydrophobic pockets within a receptor's binding site. Furthermore, the ethoxy group can act as a hydrogen bond acceptor, forming different hydrogen bonding networks compared to the hydroxyl group of threonine, thereby altering the binding orientation and strength.

Strategic Use in Lead Optimization and Structure-Activity Relationship Studies

In the iterative process of lead optimization in drug discovery, establishing a clear structure-activity relationship (SAR) is paramount. nih.govresearchgate.net SAR studies systematically modify a lead compound's structure to understand how these changes affect its biological activity. nih.gov this compound serves as a valuable probe in such studies. By systematically replacing threonine or serine residues in a bioactive peptide with this ethoxy analog, medicinal chemists can dissect the role of the hydroxyl group in ligand recognition and function.

If the biological activity is retained or enhanced upon substitution, it may indicate that the hydroxyl group's hydrogen-bonding donor capability is not essential for activity, and that increased lipophilicity in that region is tolerated or even beneficial. Conversely, a significant loss of activity would suggest a critical role for the hydroxyl group, either as a hydrogen bond donor or in maintaining a specific hydrophilic interaction. This information is invaluable for guiding further synthetic efforts to refine the pharmacological profile of a drug candidate. The use of such analogs allows for a methodical exploration of the chemical space around a lead compound, leading to the development of more potent and selective therapeutics. nih.gov

| Parameter | (2S,3S)-2-amino-3-hydroxybutanoic acid (L-Allothreonine) | This compound | Implication in SAR Studies |

| Side Chain | -CH(OH)CH₃ | -CH(OCH₂CH₃)CH₃ | Introduction of a bulkier, more lipophilic group. |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Probes the importance of the hydroxyl's hydrogen bond donating ability. |

| Lipophilicity | Lower | Higher | Investigates the effect of increased hydrophobicity on target binding and cell permeability. |

| Conformational Flexibility | Higher | Lower | Examines the impact of side-chain conformational restriction on bioactivity. |

This table provides a comparative analysis of the physicochemical properties of L-Allothreonine and its ethoxy analog, highlighting their utility in structure-activity relationship studies.

Utility in Protein Engineering Studies with Unnatural Amino Acids

Protein engineering aims to create novel proteins with enhanced or altered functions. The incorporation of unnatural amino acids into the polypeptide chain is a powerful technique to achieve this. nih.gov While direct studies involving this compound in protein engineering are not extensively documented, the principles established with other O-alkylated amino acids can be extrapolated.

The introduction of this amino acid in place of a natural threonine or serine residue can confer novel properties to a protein. The increased hydrophobicity of the ethoxy side chain can influence protein folding and stability. For instance, burying this residue within the hydrophobic core of a protein could enhance its thermal stability. On the protein surface, the ethoxy group could be used to modulate protein-protein interactions or to serve as a unique chemical handle for site-specific protein modification.

Advanced Analytical and Stereochemical Characterization Methods in Research

Spectroscopic Techniques for Elucidating Stereoisomerism and Structure

Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For (2S,3S)-2-amino-3-ethoxybutanoic acid, ¹H and ¹³C NMR would confirm the carbon skeleton and the presence of all functional groups.

The proton (¹H) NMR spectrum is expected to show characteristic signals for the amino acid backbone and the O-ethyl group. The ethoxy group would present as a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-O-CH₂-), coupled to each other. The protons on the chiral centers (H2 and H3) would appear as doublets or doublet of doublets, with their coupling constant (³JHH) providing valuable information about the relative stereochemistry (syn/anti). In the (2S,3S) or syn configuration, this coupling constant is typically smaller than in the (2S,3R) or anti configuration.

To determine enantiomeric purity, derivatization with a chiral resolving agent is often necessary. Reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid chloride, creates a mixture of diastereomers that can be distinguished by NMR, as the different spatial environments of the protons in the diastereomers result in separate signals.

Table 1: Representative ¹H NMR Chemical Shifts for this compound in D₂O (Note: These are predicted values based on the structure and data from similar compounds like L-allothreonine. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 (-CH(NH₂)-) | ~3.85 | d | J ≈ 3-4 |

| H3 (-CH(OEt)-) | ~4.35 | dq | J ≈ 3-4, 6.5 |

| H4 (-CH₃) | ~1.20 | d | J ≈ 6.5 |

| Ethoxy CH₂ | ~3.60 | q | J ≈ 7.0 |

| Ethoxy CH₃ | ~1.15 | t | J ≈ 7.0 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₃NO₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used. The fragmentation pattern provides structural information. Expected fragmentation pathways for this molecule include the characteristic loss of the carboxyl group (–COOH) as CO₂ and H₂O, cleavage of the ethyl group from the ether linkage, and fragmentation of the amino acid backbone.

Isotopic exchange studies, particularly deuterium (B1214612) exchange, can be monitored by MS. Exchanging labile protons (from -NH₂ and -COOH groups) with deuterium from a solvent like D₂O results in a predictable increase in the molecular weight, confirming the number of exchangeable protons in the structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These fragments are based on common fragmentation patterns for amino acids and ethers.)

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 147 | [M]⁺ | Molecular Ion |

| 102 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 88 | [M - CH₃CH₂O]⁺ | Loss of the ethoxy group |

| 74 | [CH(NH₂)COOH]⁺ | Cleavage of the C2-C3 bond |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of chiral molecules with polarized light and are fundamental for assigning the absolute configuration of stereocenters. wikipedia.org

For an amino acid like this compound, the primary chromophore is the carboxyl group. researchgate.net The CD spectrum is expected to show a Cotton effect (a characteristic peak or trough) in the far-UV region (around 200-220 nm), corresponding to the n→π* electronic transition of the carboxyl group. The sign of this Cotton effect is empirically related to the absolute configuration at the α-carbon (C2). For most L-amino acids (S-configuration at C2), a positive Cotton effect is observed in this region when the sample is acidified. nih.gov By comparing the experimental CD spectrum of the synthesized compound with established rules and data from related compounds, the (2S) configuration can be confirmed.

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

Chromatographic techniques are essential for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of a chiral compound.

Chiral HPLC is the benchmark method for separating enantiomers and determining enantiomeric excess (ee). The direct separation of the four stereoisomers of O-ethylthreonine would require a chiral stationary phase (CSP).

Method development would involve screening various types of CSPs. Macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are often effective for separating underivatized amino acids and their diastereomers. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with acidic or basic additives to control the ionization state of the amino acid and improve peak shape and resolution. The separation of all four stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S) on a single column would be the goal, allowing for a comprehensive purity assessment.

Table 3: Typical Chromatographic Parameters for Chiral HPLC Separation of O-Ethylthreonine Stereoisomers (Note: This table represents a hypothetical, optimized method based on separations of similar compounds.)

| Parameter | Value |

| Column | Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | L-allo < D-allo < L-threo < D-threo (highly dependent on exact conditions) |

Gas chromatography can also be used for chiral separations, offering high resolution. However, because amino acids are non-volatile, they must first be converted into volatile derivatives. phenomenex.com A common derivatization strategy involves a two-step reaction: esterification of the carboxyl group (e.g., with methanol to form a methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) to form a trifluoroacetamide).

The resulting volatile diastereomers can then be separated on a GC column coated with a chiral stationary phase, such as Chirasil-Val, which is a polysiloxane functionalized with L-valine-tert-butylamide. oup.com This technique is sensitive enough to separate all four stereoisomers of derivatized threonine and its analogs, allowing for precise quantification of each. oup.com

Table 4: Representative GC Method for Chiral Analysis of Derivatized O-Ethylthreonine (Note: This table outlines a plausible method; retention times are illustrative.)

| Parameter | Value |

| Derivative | N-trifluoroacetyl-O-ethylthreonine methyl ester |

| Column | Chirasil-D-Val, 25 m x 0.25 mm i.d. |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, ramp to 180 °C at 4 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (min) | (2R,3S): 18.2; (2S,3R): 18.5; (2R,3R): 19.1; (2S,3S): 19.5 |

X-Ray Crystallography for Definitive Stereostructure Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for the determination of the three-dimensional structure of a molecule. This technique provides a definitive confirmation of the absolute stereochemistry of chiral compounds, such as this compound, by mapping the precise spatial arrangement of its constituent atoms in the crystalline solid state.

The methodology involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique, three-dimensional diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule. This map is then used to determine the exact coordinates of each atom, revealing intricate details of the molecular architecture, including bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystallographic analysis would provide unequivocal proof of the stereochemical assignments at its two chiral centers. The resulting structural model would explicitly show the S configuration at the α-carbon (C2) and the S configuration at the β-carbon (C3), thereby confirming the relative and absolute stereochemistry of the molecule. This level of certainty is often required to validate stereoselective synthesis methods and to understand structure-activity relationships in biological systems.

Despite the definitive nature of this analytical method, a thorough review of the current scientific literature and crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. Therefore, detailed experimental crystallographic data for this specific compound is not available at this time.

Should a crystallographic study be performed, it would yield a standard set of data that characterizes the crystal and the molecular structure within it. The table below illustrates the typical parameters that are determined in such an analysis.

Table 1: Representative Crystallographic Data Parameters (Note: Data for this compound is not currently available. This table exemplifies the data that would be obtained from a single-crystal X-ray analysis.)

| Parameter | Description | Typical Data Example (Not for this Compound) |

| Empirical Formula | The chemical formula of the compound. | C₆H₁₃NO₃ |

| Formula Weight | The mass of one mole of the compound ( g/mol ). | 147.17 |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a = 5.8, b = 7.2, c = 13.5, α=β=γ=90° |

| Volume (V) | The volume of the unit cell (ų). | 563.8 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (Dx) | The theoretical density of the crystal (g/cm³). | 1.732 |

| Radiation Type | The source of X-rays used (e.g., Mo Kα, Cu Kα). | Mo Kα (λ = 0.71073 Å) |

| Temperature (T) | The temperature at which the data was collected (K). | 100 K |

| R-factor | An indicator of the quality of the agreement between the calculated and observed structure factors. | 0.045 |

Future Directions and Emerging Research Paradigms

Sustainable and Green Chemistry Approaches for (2S,3S)-2-Amino-3-ethoxybutanoic Acid Synthesis

The chemical synthesis of specialized amino acids has traditionally relied on methods that often involve harsh reagents, stoichiometric waste, and significant solvent use. The modern imperative for sustainable practices is driving a paradigm shift towards greener synthetic routes. For this compound, future research is geared towards minimizing environmental impact while maximizing efficiency and selectivity.

Key green chemistry strategies include:

Biocatalysis : The use of enzymes offers a highly selective and efficient means of synthesis under mild conditions. Enzymes such as transaminases could be employed for the stereoselective amination of a suitable keto-acid precursor. nih.gov Similarly, reductase enzymes could be used for the stereospecific reduction of precursor molecules. mdpi.comresearchgate.net The development of bespoke biocatalysts through directed evolution and AI-guided engineering promises to yield enzymes with high activity and specificity for producing unnatural amino acids. nih.govacs.org

Renewable Feedstocks : Shifting from petrochemical-based starting materials to renewable resources is a cornerstone of green chemistry. Research into pathways that utilize biomass-derived precursors for the carbon backbone of the amino acid could significantly improve the sustainability profile of its production. nih.gov

Atom Economy Maximization : Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes exploring catalytic C-H functionalization, a powerful method for directly modifying the amino acid backbone, which avoids the need for pre-functionalized substrates and reduces waste. mdpi.com

Green Solvents : A major source of waste in chemical synthesis is the use of volatile and hazardous organic solvents. Future synthetic protocols will increasingly focus on using benign alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org Aqueous solid-phase peptide synthesis (SPPS) is one area where the use of water as a solvent is being explored to reduce reliance on traditional solvents like DMF. rsc.org

| Parameter | Traditional Synthesis (Hypothetical) | Green Chemistry Approach | Potential Advantage |

|---|---|---|---|

| Starting Material | Petrochemical-derived precursors | Bio-based feedstocks (e.g., from fermentation) | Reduced carbon footprint, use of renewable resources. nih.gov |

| Catalyst | Stoichiometric heavy metal reagents | Engineered enzymes (e.g., transaminases, etherases) | High stereoselectivity, mild reaction conditions, biodegradability. mdpi.com |

| Solvent | Chlorinated hydrocarbons, DMF, NMP | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution. rsc.org |

| Primary Byproduct | Stoichiometric inorganic salts | Water or biodegradable organic matter | Simplified purification and reduced hazardous waste. nih.govresearchgate.net |

| Energy Input | High temperatures and pressures | Ambient temperature and pressure | Lower energy consumption and safer processes. mdpi.com |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and artificial intelligence are revolutionizing the design of molecules with tailored properties. For this compound, these in silico tools enable the rapid exploration of its chemical space to design novel derivatives with enhanced functionality without the need for extensive trial-and-error laboratory synthesis.

Emerging research paradigms in this area include:

Machine Learning (ML) and AI : ML models can be trained on existing chemical data to predict the properties of novel molecules. acs.orgnih.gov For derivatives of this compound, these models can predict parameters such as binding affinity to a biological target, solubility, or stability, thereby guiding synthetic efforts towards the most promising candidates. acs.orgnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the conformational dynamics of molecules and their interactions with other entities, such as proteins or membranes. researchgate.net This can be used to design peptides incorporating the title compound that adopt specific secondary structures or exhibit enhanced stability. nih.gov

Quantum Mechanics (QM) : QM methods allow for the precise calculation of electronic properties, reaction mechanisms, and spectroscopic characteristics. researchgate.net This is crucial for understanding the reactivity of this compound and for designing derivatives with specific electronic or optical properties.

| Computational Method | Application for this compound Derivatives | Predicted Outcome |

|---|---|---|

| Machine Learning (e.g., SVM, Neural Networks) | Predicting bioactivity or cell permeability of peptides containing the amino acid. nih.gov | Identification of derivatives with high potential as therapeutic agents. |

| Molecular Dynamics (MD) | Simulating the folding and stability of a peptide-based drug candidate incorporating the derivative. researchgate.net | Design of peptidomimetics with enhanced proteolytic resistance and defined conformations. |

| Quantum Mechanics (QM) / DFT | Calculating the transition states for a potential catalytic reaction involving the derivative. researchgate.net | Design of novel organocatalysts or enzyme inhibitors. |

| High-Throughput Virtual Screening | Docking a virtual library of derivatives against a specific protein target. | Discovery of potent and selective ligands for receptors or enzymes. |

| Protein Design Software (e.g., Rosetta) | Designing novel proteins or peptides where the amino acid confers specific structural or functional properties. nih.gov | Creation of synthetic proteins with new functions, such as antifreeze proteins or biosensors. biorxiv.orgbiorxiv.org |

Expanding the Scope of Applications in Emerging Chemical and Biochemical Fields

The unique structure of this compound—a non-proteinogenic amino acid with a chiral side chain containing an ether linkage—makes it a valuable building block for a variety of advanced applications.

Future research is expected to expand its use in several key areas:

Peptidomimetics and Drug Discovery : Incorporating this amino acid into peptides can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. lifechemicals.com The ethoxy group can also modulate the hydrophobicity and conformational preferences of the peptide, potentially improving its binding affinity and specificity for its target. nih.gov

Bioorthogonal Chemistry : The ether group, while generally stable, could be modified to include reactive handles for bioorthogonal chemistry. nih.gov This would allow peptides or proteins containing this amino acid to be specifically labeled with fluorescent probes or other tags within a complex biological environment. nih.gov

Materials Science : The self-assembly of peptides containing this compound could be explored for the creation of novel biomaterials. The specific stereochemistry and side-chain structure can influence the formation of hydrogels, nanofibers, or other ordered structures with potential applications in tissue engineering and drug delivery.

Metabolic Engineering : The biosynthesis of novel NPAAs in model organisms like E. coli is an emerging field. frontiersin.org Developing a biosynthetic pathway for this compound could enable its large-scale production and incorporation into recombinant proteins, creating novel biocatalysts or therapeutic proteins with enhanced properties. frontiersin.orgnih.gov

| Emerging Field | Potential Role of the Compound | Scientific Goal |

|---|---|---|

| Peptidomimetics | As a building block to create peptides with unnatural backbones or side chains. lifechemicals.com | Develop peptide-based drugs with improved stability and oral bioavailability. |

| Drug Delivery | Component of self-assembling peptides for encapsulating therapeutic agents. | Create targeted and controlled-release drug delivery systems. |

| Bioconjugation | Modified to act as a handle for "click" chemistry or other bioorthogonal reactions. nih.gov | Enable precise labeling and tracking of biomolecules in living cells. |

| Synthetic Biology | Incorporation into proteins via an expanded genetic code. frontiersin.org | Produce proteins with novel catalytic activities or enhanced thermal stability. |

| Biomaterials | Key component in peptides designed to self-assemble into hydrogels or other nanostructures. | Fabricate biocompatible scaffolds for tissue regeneration or 3D cell culture. |

Q & A

Q. What are the key challenges in synthesizing (2S,3S)-2-amino-3-ethoxybutanoic acid while preserving stereochemical integrity?

Stereochemical preservation during synthesis requires precise control over reaction conditions. The ethoxy group at the 3-position and adjacent stereocenters (2S,3S) introduce steric hindrance, increasing the risk of racemization. Methodological solutions include:

- Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group during synthesis, as demonstrated in analogous amino acid derivatives .

- Low-temperature reactions : Minimizing thermal exposure to prevent epimerization.

- Chiral auxiliaries : Employing chiral catalysts or reagents to enforce stereoselectivity.

Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric purity .

Q. How can researchers characterize the enantiomeric purity and molecular conformation of this compound?

- Chiral chromatography : Use of columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers.

- X-ray crystallography : Resolving the absolute configuration, as seen in structurally related compounds like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) to confirm diastereotopic proton environments .

- Computational modeling : Density functional theory (DFT) to predict stable conformers using the InChI-derived structure (1S/C6H13NO3) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH sensitivity : The amino and carboxyl groups make the compound prone to zwitterionic formation, affecting solubility. Stability studies should monitor degradation via LC-MS at pH 2–8.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How does the stereochemistry of the ethoxy group influence the compound’s reactivity in peptide coupling reactions?

The (2S,3S) configuration imposes distinct steric and electronic effects:

- Steric hindrance : The ethoxy group may slow coupling kinetics in solid-phase peptide synthesis (SPPS) due to reduced accessibility of the α-amino group.

- Diastereoselectivity : Comparative studies with (2S,3R)-isomers (e.g., (2S,3R)-3-acetoxy-2-aminobutanoic acid) reveal differences in coupling efficiency, attributed to spatial orientation of functional groups .

- Protection strategies : Boc/Cbz groups are preferred over Fmoc due to the latter’s base sensitivity, which may destabilize the ethoxy moiety .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Molecular docking : Simulations targeting enzymes like aminotransferases or proteases, leveraging the compound’s structural similarity to threonine analogs .

- QSAR modeling : Correlating substituent effects (e.g., replacing ethoxy with methoxy or hydroxy groups) with bioactivity, as shown in comparative studies .

- ADMET prediction : Assessing metabolic stability and membrane permeability using software like Schrödinger’s QikProp, guided by the compound’s logP (calculated: ~0.5) and polar surface area (95 Ų) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Multi-technique validation : Cross-referencing NMR data with IR (carboxylate stretching ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- Isotopic labeling : -labeling to distinguish amino group signals from background noise in complex matrices.

- Crystallographic validation : Resolving ambiguities in NOESY or ROESY spectra by comparing with X-ray structures of homologs (e.g., (2S,3S)-3-hydroxy-2-methylbutanoic acid) .

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

- Co-solvent systems : Use of DMSO-water mixtures (<10% DMSO) to enhance solubility without denaturing proteins.

- pH adjustment : Buffering near the isoelectric point (pI ~5.5) to minimize aggregation.

- Prodrug derivatization : Esterification of the carboxyl group to improve membrane permeability, as seen in methyl ester analogs .

Comparative and Mechanistic Questions

Q. How does the ethoxy group’s electronic profile compare to hydroxy or methoxy analogs in modulating biological activity?

- Hydrogen-bonding capacity : The ethoxy group’s weaker H-bond acceptor strength (vs. hydroxy) reduces interactions with target proteins, as observed in enzyme inhibition assays .

- Lipophilicity : Ethoxy increases logP by ~0.3 units compared to methoxy, enhancing blood-brain barrier penetration in preclinical models .

Q. What are the synthetic routes to generate deuterated or 13C^{13}\text{C}13C-labeled derivatives for tracer studies?

- Deuterium incorporation : Catalytic H/D exchange using Pd/C in D₂O under acidic conditions.

- -labeling : Biosynthetic methods employing -glucose in microbial cultures expressing amino acid synthases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.